molecular formula C8H10O2 B1361105 2-Acetyl-3,5-dimethylfuran CAS No. 22940-86-9

2-Acetyl-3,5-dimethylfuran

Cat. No. B1361105
CAS RN: 22940-86-9
M. Wt: 138.16 g/mol
InChI Key: SQWQZVDNBPEROH-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It has a role as a flavouring agent, a plant metabolite and a mutagen .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-3,5-dimethylfuran is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .


Physical And Chemical Properties Analysis

2-Acetyl-3,5-dimethylfuran has a density of 1.0±0.1 g/cm3, a boiling point of 209.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 89.7±12.5 °C . The index of refraction is 1.473 .

Scientific Research Applications

Biomass-Derived Chemicals

2,5-Dimethylfuran (DMF), closely related to 2-Acetyl-3,5-dimethylfuran, is actively pursued in biomass-derived chemicals research. It serves as a biofuel and an intermediate for drop-in terephthalate polymers. DMF can be accessed through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), but the difficult accessibility of HMF from cellulosic biomass is a major impediment to commercial development. An alternative, 5-(chloromethyl)furfural (CMF), is more accessible from raw biomass and can be efficiently reduced to DMF under mild conditions (Dutta & Mascal, 2014).

Synthetic Routes and Derivatives

The synthetic routes to dimethylfuran compounds, including derivatives of 2-Acetyl-3,5-dimethylfuran, have been explored. For example, a multigram (1000 g/hour) preparation procedure for 2,3-dimethylfuran, a compound similar in structure, has been described. This includes subsequent formylation, acetylation, and oxidation (Végh, Zálupský, & Kovác, 1990).

Fuel Applications

2,5-Dimethylfuran and similar compounds, such as 2-Acetyl-3,5-dimethylfuran, have been considered for use in spark ignition (SI) engines. The combustion characteristics and emissions of these compounds have been compared to gasoline and ethanol in a direct-injection spark-ignition (DISI) engine. The results indicate that these compounds have similar or superior knock suppression abilities compared to gasoline and show differences in combustion characteristics, thermal efficiency, and emissions (Wang et al., 2013).

Chemical Reactions and Properties

Studies on the reaction of DMF with H-atoms using a potential energy surface calculated at the CBS-QB3 level of theory offer insights into the properties and behaviors of similar compounds like 2-Acetyl-3,5-dimethylfuran. Understanding the decomposition pathways and product channels of these reactions is crucial for various applications (Sirjean & Fournet, 2013).

Pyrolysis and Oxidation Studies

The pyrolysis and oxidation of DMF, a compound structurally related to 2-Acetyl-3,5-dimethylfuran, have been extensively studied. These studies provide insights into the thermal stability and decomposition products of such compounds, which is valuable for their potential application in various industrial processes. For example, the pyrolysis of DMF in a flow reactor under various pressures revealed the formation of several radicals and aromatics, indicating a high sooting tendency and emphasizing the need to investigate the sooting behavior for potential applications as alternative engine fuels (Cheng et al., 2014).

Biological Evaluation

Compounds structurally related to 2-Acetyl-3,5-dimethylfuran have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. For instance, a series of new chalcones containing the 2,5-dimethylfuran moiety were prepared and evaluated, indicating the potential biological activity of these compounds (Sridhar, Dinda, & Prasad, 2011).

Photophysical Studies

The photophysical properties of compounds related to 2-Acetyl-3,5-dimethylfuran have been investigated. For example, studies on 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP) have provided insights into the behavior of such compounds under various conditions, including their fluorescence characteristics and stability (Khan & Asiri, 2016).

Safety And Hazards

2-Acetyl-3,5-dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(3,5-dimethylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQZVDNBPEROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177485
Record name 2-Acetyl-3,5-dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid to solid; Sweet balsamic aroma
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195.00 to 198.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.047
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-3,5-dimethylfuran

CAS RN

22940-86-9
Record name 1-(3,5-Dimethyl-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22940-86-9
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Record name 2-Acetyl-3,5-dimethylfuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-3,5-dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3,5-dimethyl-2-furanyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-ACETYL-3,5-DIMETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MFL8Z7ZBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

17.00 to 18.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AT Balaban - Organic Preparations and Procedures, 1969 - Taylor & Francis
HC104+ H3C H3 The reaction between symmetrically alkyl-substituted pyrylium salts (ie with identical substituents in both alpha, or both beta, positions) and hydrogen peroxide …
Number of citations: 11 www.tandfonline.com
TS Balaban, AT Balaban, DE Daia, KM Turdybekov… - Structural Chemistry, 1992 - Springer
The molecular structure of the title compound indicates that it possesses a transoid structure of the O=CCO group, and a dihedral angle of about 40 between the furan and phenyl rings. …
Number of citations: 3 link.springer.com
A Dusart, B Mertens, E Van Hoeck, M Simon… - Food Chemistry, 2022 - Elsevier
The regulatory landscape of flavorings is evolving, thereby putting pressure on control laboratories to develop analytical methods for a wide range of compounds in various types of food …
Number of citations: 5 www.sciencedirect.com
L Nissen, F Casciano, A Gianotti - Food & Function, 2021 - pubs.rsc.org
Plant-based drinks as a substitute for animal milk consumption are crucial products in the food industry. Soy and rice drinks are the most successful milk substitutes but are low in fiber …
Number of citations: 16 pubs.rsc.org
S Kobayashi, W Ando - Chemistry Letters, 1978 - journal.csj.jp
The reactions between 2,4,6-trisubstituted pyrylium tetra- fluoroborates with superoxide ion were studied. Three main products, Page 1 CHEMISTRY LETTERS, pp. 1159-1162, 1978. …
Number of citations: 3 www.journal.csj.jp
NI Shuikin, IF Bel'skii, AT Balaban… - Bulletin of the Academy …, 1962 - Springer
By hydrogenation in the vapor phase on a platinum catalyst at 200–210 we have formed from 2-acetyl-3-alkyl-5-methylfurans the 2,6-dimethyl-4-alkyltetrahydropyranes with yields of 40–…
Number of citations: 2 link.springer.com
L Nissen, F Casciano, A Gianotti - Food Funct, 2021 - cris.unibo.it
Plant-based drinks as a substitute for animal milk consumption are crucial products in the food industry. Soy and rice drinks are the most successful milk substitutes but are low in fiber …
Number of citations: 2 cris.unibo.it
NG Furmanova, NI Sorokina, VI Andrianov, U Bologa… - Structural Chemistry, 1991 - Springer
The structure of 1-(3,5-dimethyl-2-furyl)-3-(p-tolyl)-prop-2-en-1-one, C 16 H 16 O 2 is determined by single-crystal x-ray diffractometry. Crystals are triclinic, $$P\bar 1$$ , a=7.381(7), b=…
Number of citations: 4 link.springer.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food Additives and Flavourings ( FAF ) was requested to consider the JECFA evaluations of 25 flavouring substances assigned to the Flavouring Group Evaluation 67 ( …
Number of citations: 8 efsa.onlinelibrary.wiley.com
BS Tanaseichuk, MK Pryanichnikova… - Russian Journal of …, 2011 - Springer
The major product of the reaction of 2,4,6-triphenylpyranyl with (diacetoxy-λ 3 -iodanyl)benzene in acetonitrile and acetone was 2,4,6-triphenylpyrylium acetate. Analogous reaction in …
Number of citations: 2 link.springer.com

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